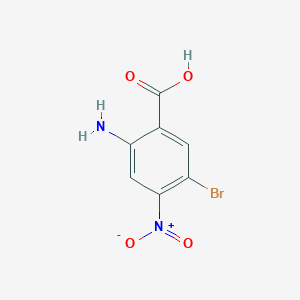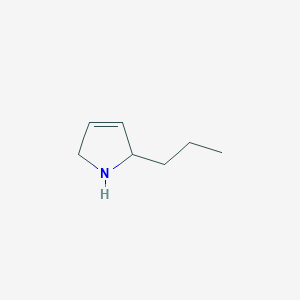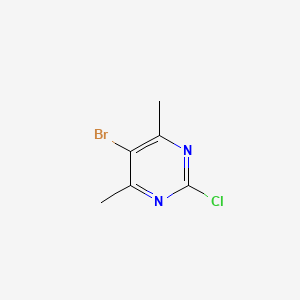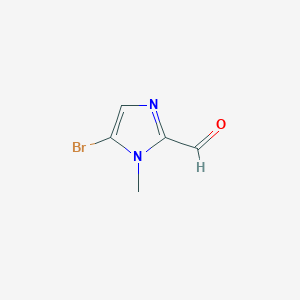
5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
Overview
Description
5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, also known as BMICA, is an organic compound that has been studied for its potential applications in numerous scientific fields. It is an aldehyde, meaning it contains a carbon-oxygen double bond and a hydrogen atom attached to the carbon atom, and is a derivative of imidazole. BMICA has been studied for its use in various areas such as organic synthesis, medicinal chemistry, and biochemistry, and has even been used in laboratory experiments to study its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is used as a building block in medicinal chemistry. Its derivatives, such as 5-imidazole-carbaldehydes, are synthesized and explored for potential biological activities. For instance, Orhan et al. (2019) synthesized new compounds from 4-methyl-1H-imidazole-5-carbaldehyde, which could have biological activities. This highlights the compound's role in creating new molecules with potential therapeutic uses (Orhan, Kose, Alkan, & Öztürk, 2019).
Chemical Properties and Reactions
The compound's chemical properties allow for various reactions and syntheses. For example, Iddon et al. (1995) studied the transmetallations of 4-bromoimidazol-5-yllithium derivatives, leading to products like 4-bromoimidazole-2-carbaldehydes. These reactions showcase the compound's versatility in organic synthesis (Iddon, Petersen, Becher, & Christensen, 1995).
Application in Oxime Complexes
The compound's derivatives, such as oximes, have been structurally and computationally analyzed for their complexation with metals. Ofori et al. (2016) studied silver imidazolecarbaldehyde oxime complexes, demonstrating the compound's potential in forming complexes with diverse coordination modes. This has implications in materials science and coordination chemistry (Ofori, Suvanto, Jääskeläinen, Koskinen, Koshevoy, & Hirva, 2016).
Synthesis of Imidazole Derivatives
Li et al. (2012) developed a gold(I)-catalyzed synthesis of 2-fluoroalkyl imidazole derivatives using 5-methyl imidazoles. This process exemplifies the compound's application in synthesizing structurally diverse imidazole derivatives, which are important in various chemical domains (Li, Li, Yuan, Peng, Li, Zhang, & Wu, 2012).
Role in Synthesis of Heterocyclic Compounds
The compound is instrumental in synthesizing various heterocyclic compounds. Iddon and Khan (1987) described methods for synthesizing polysubstituted imidazoles from tribromoimidazoles, indicating the compound's utility in creating diverse heterocycles (Iddon & Khan, 1987).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, play a significant role in cell biology . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
These ligands can then react with iron (III) salts in the presence of air to afford iron (II) complexes .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight is 18901 , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit various biologically vital properties . For instance, they have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Analysis
Biochemical Properties
5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to modulation of the enzyme’s activity, thereby influencing the overall biochemical pathway. Additionally, this compound can form covalent bonds with proteins, altering their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death. Conversely, it can also inhibit pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth. These dual effects highlight the compound’s potential as a therapeutic agent in cancer treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to the active sites of enzymes, thereby inhibiting their activity. This binding can occur through covalent or non-covalent interactions, depending on the enzyme and the specific context of the reaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. For instance, it has been shown to enhance the binding of transcription factors to DNA, leading to increased transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and air. This degradation can lead to a decrease in its efficacy and potency. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing oxidative stress and enhancing cellular repair mechanisms. At higher doses, it can become toxic, leading to adverse effects such as liver damage and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific compartments. These interactions can influence the compound’s localization and its overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and the nucleus, through post-translational modifications and targeting signals. These localizations can enhance its interactions with specific biomolecules and its overall efficacy in modulating cellular processes .
properties
IUPAC Name |
5-bromo-1-methylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-4(6)2-7-5(8)3-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUTWKQTEYLBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508667 | |
| Record name | 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79326-88-8 | |
| Record name | 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



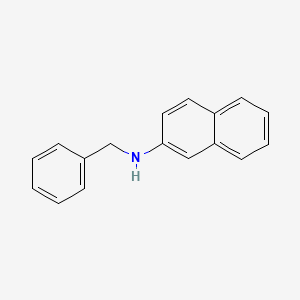
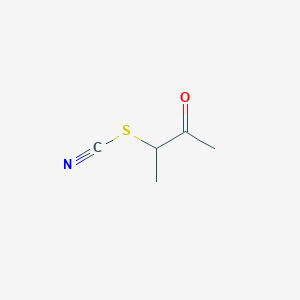
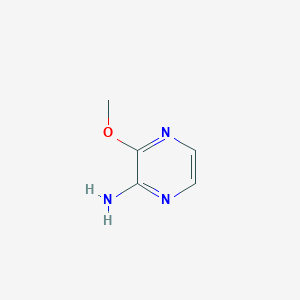

![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)
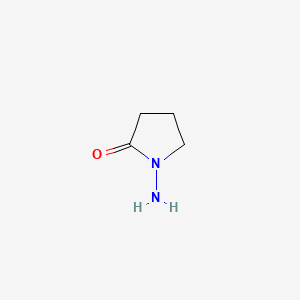
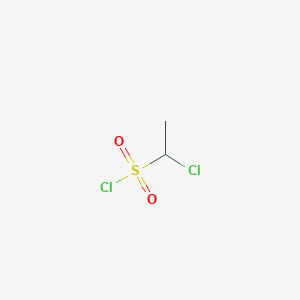
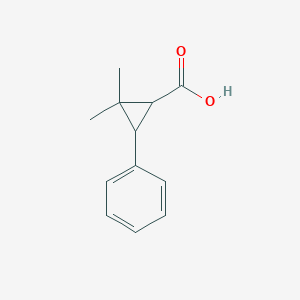
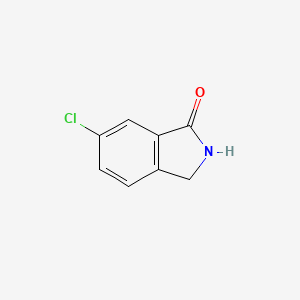
![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)
